molecular formula C10H11NO3 B1268736 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 6577-89-5

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No. B1268736
CAS RN: 6577-89-5
M. Wt: 193.2 g/mol
InChI Key: ZMEOOHFAIWNZLT-UHFFFAOYSA-N
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Description

“3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “methyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” and has a molecular weight of 193.20 g/mol .


Molecular Structure Analysis

The molecular structure of “3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” includes a tetrahydroindole ring with a carboxylic acid group at the 2-position and a methyl group at the 3-position . The compound also has a ketone functional group at the 4-position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.20 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The topological polar surface area is 59.2 Ų .

Scientific Research Applications

Indole Derivatives in Drug Discovery

  • Application Summary: Indole derivatives are significant in the development of new drugs. They play a crucial role in cell biology and have been used in the treatment of various disorders in the human body, including cancer and microbial infections .
  • Methods of Application: The specific methods of application would depend on the type of drug being developed. Typically, this involves chemical synthesis of the indole derivative, followed by various in vitro and in vivo tests to determine its efficacy and safety .
  • Results or Outcomes: Indole derivatives have shown various biologically vital properties. For example, Reserpine, an indole alkaloid, is used in the treatment of high blood pressure and severe agitation in patients with mental disorders .

    Synthesis of Selected Alkaloids

    • Application Summary: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
    • Methods of Application: The synthesis of indole derivatives involves various chemical reactions. The specific methods of synthesis would depend on the type of alkaloid being developed .
    • Results or Outcomes: The synthesis of indole derivatives has led to the development of various biologically active compounds. These compounds show various biologically vital properties .

    Antitumor Agent

    • Application Summary: Some indole derivatives have been used in the synthesis of psammopemmin A, an antitumor agent .
    • Methods of Application: The synthesis of psammopemmin A involves various chemical reactions with the indole derivative as a reactant .
    • Results or Outcomes: The synthesis of psammopemmin A has led to the development of a potential antitumor agent .

    Inhibitors of Guanylate Cyclase

    • Application Summary: Tricyclic indole and dihydroindole derivatives have been prepared as inhibitors of guanylate cyclase .
    • Methods of Application: The preparation of these inhibitors involves various chemical reactions with the indole derivative as a reactant .
    • Results or Outcomes: The preparation of these inhibitors has led to the development of potential therapeutic agents .

    Preparation of Psammopemmin A

    • Application Summary: Some indole derivatives have been used in the synthesis of psammopemmin A, an antitumor agent .
    • Methods of Application: The synthesis of psammopemmin A involves various chemical reactions with the indole derivative as a reactant .
    • Results or Outcomes: The synthesis of psammopemmin A has led to the development of a potential antitumor agent .

    Inhibitors of Guanylate Cyclase

    • Application Summary: Tricyclic indole and dihydroindole derivatives have been prepared as inhibitors of guanylate cyclase .
    • Methods of Application: The preparation of these inhibitors involves various chemical reactions with the indole derivative as a reactant .
    • Results or Outcomes: The preparation of these inhibitors has led to the development of potential therapeutic agents .

    Biological Activities

    • Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application: The specific methods of application would depend on the type of drug being developed. Typically, this involves chemical synthesis of the indole derivative, followed by various in vitro and in vivo tests to determine its efficacy and safety .
    • Results or Outcomes: Indole derivatives have shown various biologically vital properties .

Safety And Hazards

Specific safety and hazard information for “3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” is not available in the resources .

Future Directions

The future directions for the study and application of “3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-5-8-6(3-2-4-7(8)12)11-9(5)10(13)14/h11H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEOOHFAIWNZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359307
Record name 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

CAS RN

6577-89-5
Record name 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
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3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 3
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 4
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 6
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Citations

For This Compound
3
Citations
E Screpanti, S Santaguida, T Nguyen, R Silvestri… - PLoS …, 2010 - journals.plos.org
Background Protein assemblies named kinetochores bind sister chromatids to the mitotic spindle and orchestrate sister chromatid segregation. Interference with kinetochore activity …
Number of citations: 24 journals.plos.org
YC Lin, JH Yen, SK Lateef, PKA Hong, CF Lin - Journal of hazardous …, 2010 - Elsevier
Although heavy metals in bottom ash have been a primary issue in resource recovery of municipal solid waste incinerator residues in past decades, less studied are potentially toxic and …
Number of citations: 19 www.sciencedirect.com
TL Nguyen, MR Cera, A Pinto, L Lo Presti… - Molecular cancer …, 2012 - AACR
Tumor resistance to antitubulin drugs resulting from P-glycoprotein (Pgp) drug-efflux activity, increased expression of the βIII tubulin isotype, and alterations in the drug-binding sites are …
Number of citations: 16 aacrjournals.org

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